Cas no 156780-52-8 (2-(4-Methoxy-phenyl)-oxazole)

2-(4-Methoxy-phenyl)-oxazole is a heterocyclic organic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable as a building block in pharmaceutical and agrochemical research. The methoxy group enhances solubility and modulates reactivity, facilitating further functionalization. Its rigid oxazole scaffold contributes to stability, while the aromatic system allows for π-π interactions in molecular design. The compound is commonly employed in the synthesis of bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. High purity grades are available for precise applications in combinatorial chemistry and material science.
2-(4-Methoxy-phenyl)-oxazole structure
2-(4-Methoxy-phenyl)-oxazole structure
Product name:2-(4-Methoxy-phenyl)-oxazole
CAS No:156780-52-8
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD19347420
CID:1332837
PubChem ID:14931773

2-(4-Methoxy-phenyl)-oxazole Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 2-(4-methoxyphenyl)-
    • 2-(4-methoxyphenyl)-1,3-oxazole
    • 2-(4-Methoxy-phenyl)-oxazole
    • KQGVUFHHBWEAIG-UHFFFAOYSA-N
    • BDBM84690
    • DB-260051
    • DTXSID20565646
    • 2-(4-Methoxyphenyl)oxazole
    • SCHEMBL4314798
    • MFCD19347420
    • SB33930
    • 156780-52-8
    • 2-Subsituted oxazole, 29
    • CS-0342929
    • A927398
    • CHEMBL3354475
    • MDL: MFCD19347420
    • Inchi: InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3
    • InChI Key: KQGVUFHHBWEAIG-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C2=NC=CO2)C=C1

Computed Properties

  • Exact Mass: 175.06337
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • PSA: 35.26

2-(4-Methoxy-phenyl)-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM190576-1g
2-(4-methoxyphenyl)oxazole
156780-52-8 95%
1g
$493 2023-02-17
abcr
AB537352-100mg
2-(4-Methoxy-phenyl)-oxazole; .
156780-52-8
100mg
€423.00 2025-02-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0568-5g
2-(4-Methoxy-phenyl)-oxazole
156780-52-8 96%
5g
¥34958.27 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0568-500mg
2-(4-Methoxy-phenyl)-oxazole
156780-52-8 96%
500mg
¥5228.88 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0568-500mg
2-(4-Methoxy-phenyl)-oxazole
156780-52-8 96%
500mg
2120.11CNY 2021-05-08
eNovation Chemicals LLC
D969007-500mg
2-(4-Methoxy-phenyl)-oxazole
156780-52-8 95%
500mg
$665 2024-07-28
eNovation Chemicals LLC
D969007-5g
2-(4-Methoxy-phenyl)-oxazole
156780-52-8 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
D969007-250mg
2-(4-Methoxy-phenyl)-oxazole
156780-52-8 95%
250mg
$400 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0568-100mg
2-(4-Methoxy-phenyl)-oxazole
156780-52-8 96%
100mg
¥1967.39 2025-01-20
abcr
AB537352-1g
2-(4-Methoxy-phenyl)-oxazole; .
156780-52-8
1g
€1660.60 2025-02-15

2-(4-Methoxy-phenyl)-oxazole Related Literature

Additional information on 2-(4-Methoxy-phenyl)-oxazole

Introduction to 2-(4-Methoxy-phenyl)-oxazole (CAS No. 156780-52-8)

2-(4-Methoxy-phenyl)-oxazole, with the CAS number 156780-52-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of a methoxy group on the phenyl ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.

The chemical structure of 2-(4-Methoxy-phenyl)-oxazole consists of a benzene ring substituted with a methoxy group at the para position, which is fused to an oxazole ring. This arrangement provides a rigid and planar structure, which can influence its interactions with biological targets. The methoxy group is known to enhance the lipophilicity and metabolic stability of molecules, making 2-(4-Methoxy-phenyl)-oxazole an attractive scaffold for drug design.

In recent years, extensive research has been conducted on the biological activities of 2-(4-Methoxy-phenyl)-oxazole. Studies have shown that this compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-Methoxy-phenyl)-oxazole derivatives can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-(4-Methoxy-phenyl)-oxazole has also shown promise in cancer research. A study in the Cancer Research journal reported that certain derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is thought to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings highlight the potential of 2-(4-Methoxy-phenyl)-oxazole as a lead compound for the development of novel anti-cancer drugs.

In addition to its therapeutic potential, 2-(4-Methoxy-phenyl)-oxazole has been explored for its neuroprotective effects. Research published in the Journal of Neurochemistry indicated that this compound can protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to its ability to scavenge reactive oxygen species (ROS) and modulate mitochondrial function.

The synthetic accessibility of 2-(4-Methoxy-phenyl)-oxazole further enhances its appeal as a building block for drug discovery. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the condensation of 4-methoxybenzaldehyde with amino acids or their derivatives under appropriate conditions. The versatility of these synthetic methods allows for the facile introduction of functional groups at different positions on the oxazole ring, enabling the fine-tuning of pharmacological properties.

In conclusion, 2-(4-Methoxy-phenyl)-oxazole (CAS No. 156780-52-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammation, cancer, and neurodegenerative diseases. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule, solidifying its position as a valuable tool in modern drug discovery.

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(CAS:156780-52-8)2-(4-Methoxy-phenyl)-oxazole
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